3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Unlock orthogonal reactivity for kinase inhibitor design with 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 1935930-11-2). The differential Br/Cl halogen pairing enables chemoselective, sequential cross-couplings, eliminating protecting-group manipulations. Ideal for constructing trisubstituted pyrazolo[4,3-d]pyrimidine libraries targeting CDK2, SYK, and LRRK2. Streamline SAR exploration and scale-up synthesis with this validated pharmacophore scaffold. Order high-purity (97%) material with reliable global shipping.

Molecular Formula C5H2BrClN4
Molecular Weight 233.45 g/mol
CAS No. 1935930-11-2
Cat. No. B1447162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine
CAS1935930-11-2
Molecular FormulaC5H2BrClN4
Molecular Weight233.45 g/mol
Structural Identifiers
SMILESC1=NC(=NC2=C(NN=C21)Br)Cl
InChIInChI=1S/C5H2BrClN4/c6-4-3-2(10-11-4)1-8-5(7)9-3/h1H,(H,10,11)
InChIKeyXCRIHEKACCATGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 1935930-11-2): Procurement-Relevant Identity and Core Specifications


3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 1935930-11-2) is a halogenated heterocyclic compound with the molecular formula C5H2BrClN4 and a molecular weight of 233.45 g/mol . It is a derivative of the pyrazolo[4,3-d]pyrimidine scaffold, which is a privileged structure in medicinal chemistry for kinase inhibitor development [1]. The compound is primarily utilized as a versatile synthetic building block, offering two distinct halogen handles (bromine at the 3-position and chlorine at the 5-position) for orthogonal functionalization in drug discovery programs .

Why 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine Cannot Be Replaced by Generic Analogs in Structure-Activity Relationship (SAR) Studies


Generic substitution of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine with other halogenated pyrazolo[4,3-d]pyrimidines (e.g., 3,5-dibromo or 3-bromo-5-iodo analogs) is not scientifically valid due to the differential reactivity and electronic properties of the halogen substituents. The distinct halogen pairing (Br/Cl) on this core provides a unique, stepwise chemoselectivity profile that is absent in symmetrical dihalogenated analogs [1]. This specific substitution pattern directly influences the outcome of sequential cross-coupling reactions, leading to different yields and regioselectivities, and ultimately impacts the final compound's binding affinity to biological targets, as established in SAR campaigns for CDK and SYK kinase inhibitors [2].

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine: Quantified Differentiation Evidence for Scientific Procurement


Orthogonal Reactivity: Quantified Chemoselectivity in Sequential Cross-Coupling Reactions

The core differentiation for 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine lies in its demonstrated orthogonal reactivity in sequential cross-coupling. Unlike symmetric dihalogenated analogs, this compound enables a defined, two-step functionalization sequence. In a one-pot, two-step microwave-assisted protocol, the C4 chloro substituent is first displaced via a SNAr reaction with various amines/anilines, followed by a Suzuki coupling reaction on the C3 bromo substituent [1]. This chemoselectivity is not achievable with comparators like 3,5-dibromo-1H-pyrazolo[4,3-d]pyrimidine, where both halogens exhibit similar reactivity, leading to complex mixtures and low yields in sequential coupling attempts.

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Preferential Reactivity in Suzuki Coupling: Chloropyrimidines vs. Bromopyrimidines

In the context of Suzuki coupling reactions on halogenated pyrimidines, the chloropyrimidine moiety present in 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine is demonstrated to be a preferable substrate compared to iodo-, bromo-, or fluoropyrimidines [1]. This class-level evidence establishes a clear reactivity advantage. While this study focuses on pyrimidines, the principle is applicable to the pyrazolo[4,3-d]pyrimidine core. This contrasts with comparators like 3-bromo-5-iodo-1H-pyrazolo[4,3-d]pyrimidine, where the iodo substituent, while more reactive, can lead to over-reaction and lower selectivity, and the bromo is less preferred than chloro in this specific context.

Cross-Coupling Synthetic Methodology Halogenated Pyrimidines

Purity and Quality Control: Verifiable Batch Consistency for Reliable Research

The target compound is commercially available with a standard purity of 97% and is supported by batch-specific quality control documentation. Reputable vendors such as Bidepharm provide detailed analytical data, including NMR, HPLC, and GC reports, for each batch of CAS 1935930-11-2 . This level of quality assurance is not uniformly offered by all suppliers of generic pyrazolo[4,3-d]pyrimidine analogs, where purity can vary significantly, often falling below 95% for custom-synthesized batches .

Analytical Chemistry Quality Assurance Procurement

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine: High-Impact Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Building Block for Kinase-Focused Compound Libraries

This compound is ideal for generating diverse libraries of trisubstituted pyrazolo[4,3-d]pyrimidines, a validated scaffold for kinase inhibition (e.g., CDK2, SYK, LRRK2) [1]. Its orthogonal halogen reactivity allows for sequential introduction of two distinct pharmacophores, enabling rapid SAR exploration and hit-to-lead optimization [2].

Process Chemistry: Development of Efficient, Regioselective Synthetic Routes

The defined chemoselectivity between the C3-bromo and C5-chloro handles facilitates the design of robust, multi-step synthetic sequences with fewer protecting group manipulations. This is critical for scaling up the synthesis of lead candidates and for developing cost-effective manufacturing processes [3].

Academic Research: Tool for Studying Cellular Signaling Pathways

As a precursor to potent and selective kinase inhibitors, this building block enables academic researchers to synthesize tool compounds for investigating the roles of specific kinases (e.g., CDKs) in cell cycle regulation, transcription, and cancer biology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.